7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
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Overview
Description
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the chlorophenyl group and hydroxyl functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[2,1-b][1,3]thiazine derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl-containing compounds: Molecules that include the chlorophenyl group but have different core structures.
Uniqueness
The uniqueness of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
312926-49-1 |
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Molecular Formula |
C21H19ClN4O4S2 |
Molecular Weight |
491g/mol |
IUPAC Name |
7-[(4-chlorophenyl)-(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C21H19ClN4O4S2/c22-12-5-3-11(4-6-12)13(14-16(27)23-20-25(18(14)29)7-1-9-31-20)15-17(28)24-21-26(19(15)30)8-2-10-32-21/h3-6,13,27-28H,1-2,7-10H2 |
InChI Key |
OASHOLFNTMFUOE-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=C(C=C3)Cl)C4=C(N=C5N(C4=O)CCCS5)O |
Origin of Product |
United States |
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